4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Physicochemical Properties Lipophilicity Drug Design

This 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid offers a unique trifunctional scaffold: C4 bromine for Pd couplings, C6 fluorine for SNAr or metabolic stability, and C2 carboxylic acid for amide/ester diversification. Unlike the 3,6-dichloro analog (BDK IC50 3.19 μM), the 4-Br/6-F pattern provides distinct lipophilicity (LogP 3.6) and electronic profiles for differentiated kinase inhibition and antitubercular SAR. Ideal for parallel library synthesis and lead optimization requiring orthogonal reactivity in a single building block. Available in high purity from milligram to gram scale.

Molecular Formula C9H4BrFO2S
Molecular Weight 275.1 g/mol
CAS No. 826995-60-2
Cat. No. B1375972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
CAS826995-60-2
Molecular FormulaC9H4BrFO2S
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)F
InChIInChI=1S/C9H4BrFO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13)
InChIKeyPXGFZIQMCBVBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid: A Dual-Halogenated Heterocyclic Building Block for Medicinal Chemistry Sourcing


4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid (CAS 826995-60-2) is a heterocyclic compound characterized by a benzo[b]thiophene core with bromine and fluorine substituents at the 4- and 6-positions, respectively, and a carboxylic acid group at the 2-position. It possesses a molecular weight of 275.10 g/mol and a calculated XLogP3-AA lipophilicity of 3.6 [1]. As a member of the benzo[b]thiophene carboxylic acid class, this compound serves as a versatile building block in the synthesis of diverse biologically active molecules, particularly those requiring specific halogenation patterns for target engagement [1][2].

Why the 4-Bromo-6-fluoro Substitution Pattern in Benzo[b]thiophene-2-carboxylic Acid Prevents Generic Interchangeability


The specific 4-bromo-6-fluoro substitution pattern on the benzo[b]thiophene-2-carboxylic acid scaffold directly influences both physicochemical properties and biological target interactions, rendering generic substitution with other halogenated analogs or unsubstituted variants problematic. Variations in halogen type, position, and count significantly alter lipophilicity, electron density, and molecular conformation, which in turn modulate membrane permeability, metabolic stability, and target binding affinity [1]. For example, the 3,6-dichloro analog (BT2) demonstrates distinct biological activity as a BCKDC kinase inhibitor (IC50 = 3.19 μM), while the 4-bromo-6-fluoro derivative's unique pattern may confer different selectivity and potency profiles [2][3]. Therefore, direct replacement with a different halogenated analog cannot be assumed to preserve desired activity or synthetic utility without empirical validation.

Quantitative Differentiation Evidence for 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic Acid Against Comparators


Lipophilicity (XLogP3-AA): A 71.4% Increase Over Unsubstituted Benzo[b]thiophene-2-carboxylic Acid

The 4-bromo-6-fluoro substitution pattern significantly increases lipophilicity compared to the unsubstituted benzo[b]thiophene-2-carboxylic acid scaffold. The calculated XLogP3-AA value for 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is 3.6 [1], while the unsubstituted analog has a reported logP of 2.1 [2]. This increase of 1.5 log units (a 71.4% relative increase) is attributable to the hydrophobic contributions of both bromine and fluorine substituents. Elevated lipophilicity is often associated with enhanced membrane permeability, which can be advantageous for targeting intracellular proteins or crossing biological barriers.

Physicochemical Properties Lipophilicity Drug Design

BCKDC Kinase Inhibition: Class-Level Evidence for Halogenated Benzo[b]thiophene-2-carboxylic Acids

Halogenated benzo[b]thiophene-2-carboxylic acids have demonstrated the capacity to inhibit branched-chain α-ketoacid dehydrogenase kinase (BCKDC kinase/BDK). The 3,6-dichloro analog BT2 exhibits an IC50 of 3.19 μM against BDK [1]. While direct data for the 4-bromo-6-fluoro derivative is not yet available, the presence of the bromine and fluorine atoms at the 4- and 6-positions positions this compound as a structurally distinct analog within the same pharmacophore class, suggesting potential for differential kinase inhibition profiles. The unique halogen pattern may result in altered binding kinetics, selectivity, or allosteric modulation compared to BT2, pending empirical evaluation.

Kinase Inhibition BCKDC Metabolic Disorders

Antitubercular Activity: Class-Level Evidence from Benzo[b]thiophene-2-carboxylic Acid Derivatives

Benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated potent antitubercular activity. A series of benzo[b]thiophene-2-carboxylic acid derivatives exhibited MIC ranges of 2.73–22.86 μg/mL against multidrug-resistant Mycobacterium tuberculosis H37Ra (MDR-MTB) [1]. Furthermore, specific derivatives (8c and 8g) showed MICs of 0.60 μg/mL and 0.61 μg/mL, respectively, against dormant M. bovis BCG under oxygen-depleted conditions [1]. The 4-bromo-6-fluoro derivative, with its unique halogenation pattern, represents a distinct chemical entity within this validated antitubercular chemotype, offering a different starting point for lead optimization compared to previously evaluated analogs.

Antitubercular Mycobacterium tuberculosis Infectious Disease

Synthetic Versatility: Dual Halogenation Enables Sequential Cross-Coupling and Derivatization

The 4-bromo-6-fluoro substitution pattern provides orthogonal reactivity for sequential derivatization. The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling carbon-carbon and carbon-heteroatom bond formation [1]. The fluorine atom at the 6-position, while less reactive under standard cross-coupling conditions, can participate in nucleophilic aromatic substitution (SNAr) reactions with strong nucleophiles or serve as a metabolically stable bioisostere in final drug candidates [2]. The carboxylic acid at the 2-position allows for amide coupling and esterification, providing a third functional handle for diversification [3]. This triply functionalized scaffold offers distinct synthetic advantages over mono-halogenated or non-halogenated analogs, which lack the same degree of orthogonal reactivity and metabolic tuning potential.

Synthetic Chemistry Cross-Coupling Building Block

Validated Application Scenarios for 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic Acid in Drug Discovery and Chemical Synthesis


Structure-Activity Relationship (SAR) Studies for BCKDC Kinase Inhibitor Optimization

Researchers developing allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDC kinase/BDK) can utilize 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid as a structurally distinct alternative to the 3,6-dichloro analog BT2 (IC50 = 3.19 μM) [1]. The 4-bromo-6-fluoro pattern introduces a different halogen combination (bromine at C4, fluorine at C6) compared to BT2 (chlorine at C3 and C6), allowing systematic exploration of halogen effects on BDK inhibition potency, selectivity, and allosteric modulation. The elevated lipophilicity (XLogP3-AA = 3.6) compared to unsubstituted scaffold (logP = 2.1) may also influence cellular permeability and distribution [2][3].

Antitubercular Lead Generation via Halogenated Benzo[b]thiophene Scaffolds

Scientists pursuing novel antitubercular agents can employ 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid as a building block for synthesizing derivatives within a chemotype that has demonstrated potent activity against both replicating and dormant Mycobacterium tuberculosis. Related benzo[b]thiophene-2-carboxylic acid derivatives exhibit MIC ranges of 2.73–22.86 μg/mL against MDR-MTB and as low as 0.60 μg/mL against dormant M. bovis BCG [4]. The 4-bromo-6-fluoro derivative offers an unexplored substitution pattern that may yield differentiated potency and resistance profiles compared to previously evaluated analogs.

Orthogonal Functionalization for Parallel Medicinal Chemistry Library Synthesis

Medicinal chemists requiring a triply functionalized benzo[b]thiophene scaffold for parallel library synthesis can leverage the orthogonal reactivity of 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid. The bromine atom at C4 enables Pd-catalyzed cross-couplings; the fluorine atom at C6 provides a handle for SNAr reactions with strong nucleophiles or serves as a metabolically stable moiety; the carboxylic acid at C2 facilitates amide or ester formation [5][6][7]. This tri-functionalization reduces synthetic steps and enables multi-vector SAR exploration in a single scaffold.

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